Methyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
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Overview
Description
Methyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminobenzenethiol with carbonyl compounds (such as aldehydes or ketones) under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group (-OCH₃) can be done via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Coupling Reactions: The amino group on the benzothiazole ring can be coupled with another benzothiazole derivative through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing greener chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may use reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, benzothiazole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, may be investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry
Industrially, this compound can be used in the development of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its broad range of biological activities.
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
4-Methoxybenzothiazole: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Uniqueness
Methyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is unique due to its dual benzothiazole rings and specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H13N3O3S2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C17H13N3O3S2/c1-22-11-4-3-5-12-14(11)19-17(24-12)20-16-18-10-7-6-9(15(21)23-2)8-13(10)25-16/h3-8H,1-2H3,(H,18,19,20) |
InChI Key |
FKTJBACTQNBATO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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